molecular formula C10H9N5S B6058281 N-(3-thienylmethyl)-9H-purin-6-amine CAS No. 101396-93-4

N-(3-thienylmethyl)-9H-purin-6-amine

Cat. No.: B6058281
CAS No.: 101396-93-4
M. Wt: 231.28 g/mol
InChI Key: YSANEOBAJIAOIO-UHFFFAOYSA-N
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Description

N-(3-Thienylmethyl)-9H-purin-6-amine is a purine derivative characterized by a thiophene methyl group attached to the purine core at the N⁹-position. Purines are fundamental heterocyclic systems in nucleic acids and nucleotide cofactors, with synthetic analogs often designed for therapeutic applications such as kinase inhibition, antiviral activity, or immunomodulation . The thienylmethyl substituent introduces sulfur-based aromaticity, which may enhance metabolic stability and influence electronic properties compared to phenyl or alkyl-substituted analogs.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S/c1-2-16-4-7(1)3-11-9-8-10(13-5-12-8)15-6-14-9/h1-2,4-6H,3H2,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSANEOBAJIAOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CNC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290008
Record name N-(3-Thienylmethyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101396-93-4
Record name N-(3-Thienylmethyl)-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101396-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Thienylmethyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Purin-6-amine Derivatives

Compound Name Substituent at N⁹ Key Functional Groups Molecular Weight (g/mol) LogP* (Predicted)
N-(3-Thienylmethyl)-9H-purin-6-amine 3-Thienylmethyl Thiophene (S-aromatic) ~217.3 ~1.8
9-Phenyl-9H-purin-6-amine Phenyl Benzene ring 211.2 ~2.1
N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine Isopentenyl Alkene chain 203.2 ~2.5
N-(Tetrahydrofuran-2-ylmethyl)-9H-purin-6-amine Tetrahydrofuranmethyl Cyclic ether (O-containing) ~225.3 ~0.9
8-(3,4,5-Trimethoxybenzyl)-9H-purin-6-amine 3,4,5-Trimethoxybenzyl Methoxy groups 331.1 ~1.2

Key Observations :

  • Electronic Effects : The thienyl group in this compound introduces moderate electron-withdrawing character due to sulfur’s electronegativity, contrasting with the electron-donating methoxy groups in 8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine .
  • Hydrophobicity : The thienyl group balances moderate hydrophobicity (logP ~1.8), making it more soluble than phenyl analogs (logP ~2.1) but less polar than ether-containing derivatives (logP ~0.9) .

Key Insights :

  • The thienylmethyl group’s sulfur atom may enhance interactions with cysteine residues in kinase ATP-binding pockets, analogous to PI3Kδ inhibitors like AMG319 .
  • Substitution at N⁹ (e.g., 3-thienylmethyl vs. phenyl) impacts target selectivity; bulkier groups like trimethoxybenzyl may reduce cell permeability but improve receptor affinity .

Physicochemical Properties

  • Solubility : The thienyl group’s moderate polarity may improve aqueous solubility compared to phenyl analogs, critical for oral bioavailability.
  • Tautomerism: Unlike N-methoxy-9-methyl-9H-purin-6-amines, which exhibit significant amino/imino tautomerism , the thienylmethyl analog likely favors the amino tautomer due to reduced electron delocalization.

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